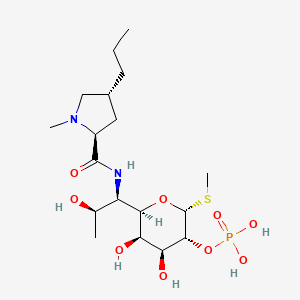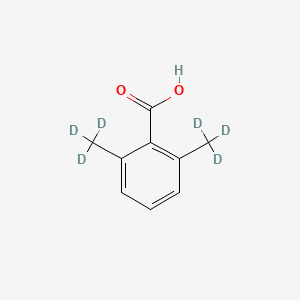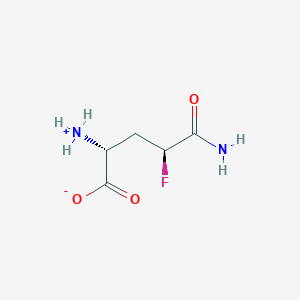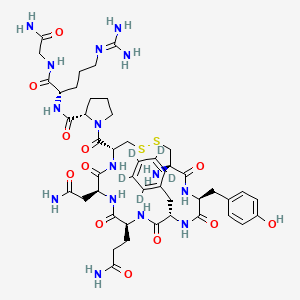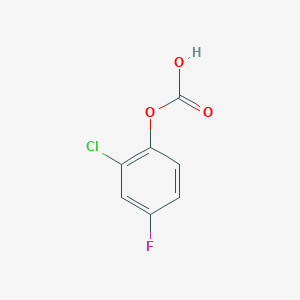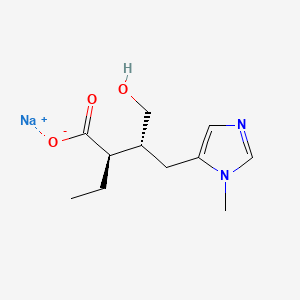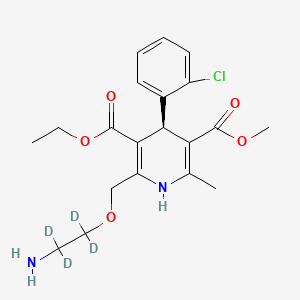
2,3-O-Cyclohexylidene-1,6-bis-O-(phenylmethyl)-D-myo-inositol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-O-Cyclohexylidene-1,6-bis-O-(phenylmethyl)-D-myo-inositol is a derivative of D-myo-inositol, a compound that plays a crucial role in various biological processes
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-O-Cyclohexylidene-1,6-bis-O-(phenylmethyl)-D-myo-inositol typically involves the protection of hydroxyl groups on the D-myo-inositol molecule. This can be achieved through the use of cyclohexylidene and phenylmethyl protecting groups. The reaction conditions often include the use of acid or base catalysts to facilitate the formation of these protective groups.
Industrial Production Methods
Industrial production methods for such compounds usually involve large-scale synthesis techniques, including batch or continuous flow processes. The choice of method depends on the desired purity, yield, and cost-effectiveness of the production process.
化学反応の分析
Types of Reactions
2,3-O-Cyclohexylidene-1,6-bis-O-(phenylmethyl)-D-myo-inositol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or to alter the oxidation state of the molecule.
Substitution: Substitution reactions can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids or bases to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deprotected forms of the compound.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its role in cellular signaling pathways.
Medicine: Investigated for potential therapeutic uses, such as in drug delivery systems.
Industry: Utilized in the production of specialized chemicals and materials.
作用機序
The mechanism of action of 2,3-O-Cyclohexylidene-1,6-bis-O-(phenylmethyl)-D-myo-inositol involves its interaction with specific molecular targets and pathways. These interactions can influence various biological processes, such as signal transduction and metabolic regulation. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
1,2,3,4,5,6-Hexa-O-benzyl-D-myo-inositol: Another derivative of D-myo-inositol with benzyl protecting groups.
2,3,4,5,6-Penta-O-benzyl-D-myo-inositol: A similar compound with five benzyl groups.
特性
CAS番号 |
152697-26-2 |
|---|---|
分子式 |
C₂₆H₃₂O₆ |
分子量 |
440.53 |
同義語 |
Spiro[1,3-benzodioxole-2,1’-cyclohexane], D-myo-inositol deriv. |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


